![molecular formula C23H18N2O4S B2920695 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate CAS No. 956574-16-6](/img/structure/B2920695.png)
2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate” is a chemical compound .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds, including “2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate”, involves hydrazine-coupled pyrazoles. The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate” has been analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate” such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibition Studies
A study detailed the synthesis of pyrazoline derivatives, including structures similar to the requested compound, and investigated their inhibition effects on carbonic anhydrase I and II isoenzymes. These derivatives demonstrated significant inhibitory potency, suggesting their potential in developing inhibitors for these enzymes (H. Gul et al., 2016).
Antitumor Activity
Another research effort focused on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising antitumor activities against hepatocellular carcinoma cell lines. This highlights the compound's relevance in cancer research and its potential application in developing new anticancer agents (S. M. Gomha et al., 2016).
Bioactivity Studies
Further studies synthesized benzenesulfonamide derivatives related to the compound , examining their cytotoxicity and tumor specificity alongside their carbonic anhydrase inhibitory effects. Some derivatives showed interesting cytotoxic activities, making them relevant for anti-tumor activity studies (H. Gul et al., 2016).
Antimicrobial Activities
Research on novel sulfonamides synthesized through microwave-assisted processes investigated their cytotoxic activities and effects on carbonic anhydrase enzymes. The findings indicate potential antimicrobial applications and further scientific exploration into their bioactivity (H. Gul et al., 2017).
Crystal Structure Analysis
A crystallographic study on compounds used in antileishmania research revealed significant conformation differences in the solid state, offering insights into their activity differences in aqueous media. This research underscores the importance of structural analysis in understanding the bioactivity of such compounds (J. C. Borges et al., 2014).
Zukünftige Richtungen
The future directions for “2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate” and similar compounds could involve further exploration of their antileishmanial and antimalarial activities. These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Wirkmechanismus
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .
Biochemical Pathways
These could include signal transduction pathways, metabolic pathways, or pathways related to cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Eigenschaften
IUPAC Name |
[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-17-11-13-19(14-12-17)25-16-18(15-24-25)23(26)21-9-5-6-10-22(21)29-30(27,28)20-7-3-2-4-8-20/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOINDQNCCFLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2920614.png)
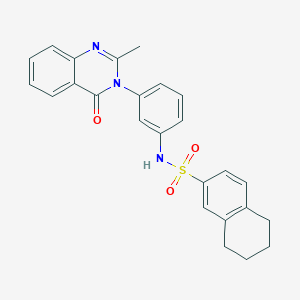
![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)
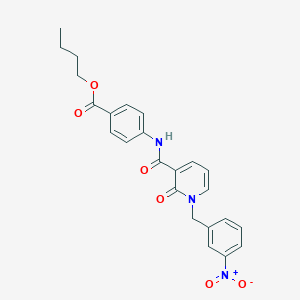
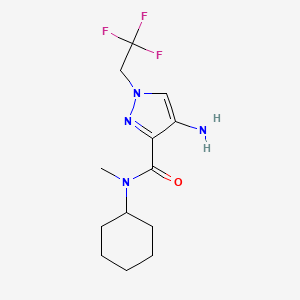

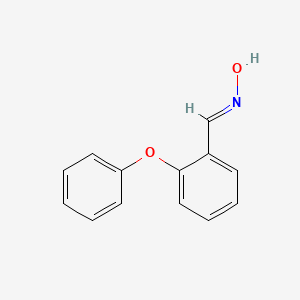
![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)

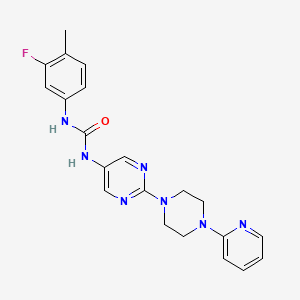
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)